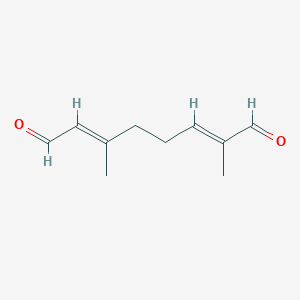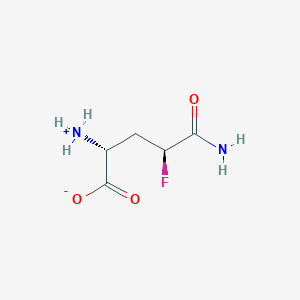
N-Hydroxyropinirolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy Ropinirole Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is of significant interest due to its potential pharmacological properties and its role in scientific research.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy Ropinirole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving dopamine agonists and their derivatives.
Biology: It is used in research related to neurotransmitter activity and receptor binding.
Medicine: It is studied for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of advanced drug delivery systems and pharmaceutical formulations.
Wirkmechanismus
Target of Action
N-Hydroxy Ropinirole Hydrochloride is a non-ergoline dopamine agonist with high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It binds with higher affinity to D3 than to D2 or D4 receptor subtypes . Dopamine receptors are primarily found in the central nervous system and play a crucial role in a variety of functions including motor control, cognition, and reward.
Mode of Action
Biochemical Pathways
The major metabolic pathways of N-Hydroxy Ropinirole Hydrochloride are N-despropylation and hydroxylation to form the inactive N-despropyl metabolite and hydroxy metabolites . The N-despropyl metabolite is converted to carbamyl glucuronide, carboxylic acid, and N-despropyl hydroxy metabolites .
Pharmacokinetics
Ropinirole is rapidly absorbed after oral administration, reaching peak concentration in approximately 1-2 hours . The drug is inactivated by metabolism in the liver, and none of the major circulating metabolites have pharmacological activity . The principal metabolic enzyme is the cytochrome P450 (CYP) isoenzyme CYP1A2 . Ropinirole shows approximately linear pharmacokinetics when given as single or repeated doses, and is eliminated with a half-life of approximately 6 hours .
Result of Action
The molecular and cellular effects of N-Hydroxy Ropinirole Hydrochloride’s action are primarily related to its ability to stimulate dopamine receptors. This stimulation can lead to improvements in motor function, particularly in conditions such as Parkinson’s disease . Additionally, ropinirole has been shown to alleviate LPS-induced damage of human gingival fibroblasts by promoting cell viability, inhibiting cell apoptosis and the levels of IL-1β, IL-18, and TNF-α .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Hydroxy Ropinirole Hydrochloride. For instance, the presence of residual formaldehyde in lactose, a main excipient of the formulation, can lead to the formation of a new dimeric degradant in ropinirole extended-release tablets . This suggests that the formulation and storage conditions of the drug can impact its stability and efficacy.
Biochemische Analyse
Biochemical Properties
N-Hydroxy Ropinirole Hydrochloride acts as a D2, D3, and D4 dopamine receptor agonist with highest affinity for D3 . It is weakly active at the 5-HT2, α2 receptors and is said to have virtually no affinity for the 5-HT1, benzodiazepine, GABA, muscarinic, α1, and β-adreno receptors . N-Hydroxy Ropinirole Hydrochloride binds to opiate receptors with low affinity .
Cellular Effects
The cellular effects of N-Hydroxy Ropinirole Hydrochloride are primarily due to its stimulatory effects on central postsynaptic dopamine D2 receptors within the caudate-putamen in the brain . This stimulation influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxy Ropinirole Hydrochloride is related to its ability to stimulate the dopamine D2 receptors . This stimulation results in changes in gene expression and enzyme activation, which ultimately leads to its therapeutic effects .
Temporal Effects in Laboratory Settings
In the stability testing of N-Hydroxy Ropinirole Hydrochloride extended-release tablets, a new degradant was observed . This degradant, a dimeric degradant of ropinirole connected by a methylene bridge via the 1- and 3′-position of each ropinirole unit, was formed by the reaction of ropinirole with residual formaldehyde present or formed in lactose .
Metabolic Pathways
The hydroxy metabolite of N-Hydroxy Ropinirole Hydrochloride is rapidly glucuronidated . This suggests that it is involved in glucuronidation metabolic pathways, interacting with enzymes and cofactors involved in this process .
Transport and Distribution
N-Hydroxy Ropinirole Hydrochloride is widely distributed throughout the body, with an apparent volume of distribution of 7.5 L/kg . This suggests that it interacts with various transporters and binding proteins, influencing its localization or accumulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Ropinirole Hydrochloride involves several steps. One common method starts with the preparation of Ropinirole, which is synthesized through a series of reactions including addition, hydrolysis, decarboxylation, and reductive cyclization . The N-Hydroxy derivative is then obtained by introducing a hydroxyl group into the Ropinirole structure under controlled conditions.
Industrial Production Methods
Industrial production of N-Hydroxy Ropinirole Hydrochloride typically involves large-scale synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as crystallization and recrystallization to achieve the desired chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Hydroxy Ropinirole Hydrochloride can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute treatment of Parkinson’s disease symptoms.
Uniqueness
N-Hydroxy Ropinirole Hydrochloride is unique due to its specific hydroxylation, which may confer distinct pharmacological properties compared to other dopamine agonists. This modification can potentially enhance its efficacy and reduce side effects, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
1542267-72-0 |
|---|---|
Molekularformel |
C16H25ClN2O2 |
Molekulargewicht |
312.83 g/mol |
IUPAC-Name |
4-[2-(dipropylamino)ethyl]-1-hydroxy-3H-indol-2-one;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-17(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)18(15)20;/h5-7,20H,3-4,8-12H2,1-2H3;1H |
InChI-Schlüssel |
BVEOQANBIKVIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)O.Cl |
Synonyme |
4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







